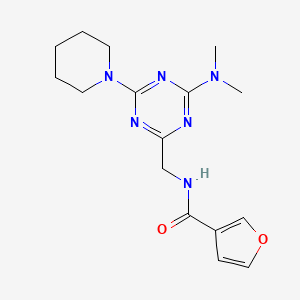

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is an organic compound that belongs to the class of triazines. Known for its potential biological activity, this compound finds relevance in various scientific research applications, particularly within the realms of medicinal chemistry and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide generally involves multiple steps:

Step 1: Formation of the furan-3-carboxamide precursor.

Step 2: Introduction of the triazine ring.

Step 3: Dimethylamination at the 4-position.

Step 4: Addition of the piperidinyl group at the 6-position. These reactions typically require specific catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial-scale synthesis might involve continuous flow reactions and optimization of each step for scalability. Techniques such as crystallization, distillation, and chromatography are essential for purification.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: It may undergo oxidation at various sites, especially on the furan ring.

Reduction: Reduction reactions can target the triazine ring.

Substitution: Common in organic chemistry, substitution reactions might occur, particularly at the dimethylamino and piperidinyl positions.

Common Reagents and Conditions:

Oxidizing agents: e.g., hydrogen peroxide, potassium permanganate.

Reducing agents: e.g., sodium borohydride, lithium aluminum hydride.

Substitution reagents: e.g., halogens for halogenation, nitrating agents for nitration.

Major Products:

From oxidation: Carboxylic acids and quinones.

From reduction: Amines and alcohols.

From substitution: Derivatives with various functional groups replacing the original substituents.

Applications De Recherche Scientifique

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is employed in diverse scientific research:

Chemistry: Utilized in studying reaction mechanisms and synthesis of novel compounds.

Biology: Investigates cellular pathways and biological interactions.

Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: May be used in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The exact mechanism of action can vary based on the context of its use:

Molecular Targets: Often interacts with nucleic acids or proteins, affecting their function.

Pathways Involved: Could be involved in inhibiting enzymes, disrupting cell membranes, or modulating signaling pathways.

Comparaison Avec Des Composés Similaires

N-((4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide: Similar structure but with a morpholine ring instead of piperidine.

N-((4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide: Uses a pyrrolidine ring.

Uniqueness:

The presence of both the piperidinyl and dimethylamino groups in this specific triazine derivative may confer unique biological properties.

Conclusion

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a complex, versatile compound with wide-ranging applications in scientific research and industry. Its synthesis, reactions, and unique structural elements make it a compound of significant interest.

Activité Biologique

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazinyl moiety linked to a furan core through a methyl bridge. Key structural components include:

- Dimethylamino group

- Piperidine ring

- Carboxamide functional group

These structural elements contribute to its chemical reactivity and biological interactions.

Enzyme Inhibition

Preliminary studies have indicated that this compound exhibits significant enzyme inhibition properties. Notably, related compounds have shown inhibition of Poly ADP-ribose polymerase 1 (PARP1), with IC50 values in the low micromolar range. This suggests potential applications in cancer therapy by targeting DNA repair mechanisms.

Antitumor Activity

The compound's structural similarity to other triazine derivatives has led to investigations into its antitumor efficacy. For instance, bis(morpholino-1,3,5-triazine) derivatives have demonstrated potent activity against cancer cell lines by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |

| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |

The unique combination of triazine and dioxine structures in this compound enhances its binding capabilities and overall biological activity compared to simpler analogs.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit various cancer cell lines effectively. For example, analogs with similar triazine structures were tested against breast cancer models and exhibited significant cytotoxicity .

In Vivo Efficacy

In vivo efficacy has been explored using xenograft models where compounds similar to this compound were administered. Results indicated substantial tumor reduction in treated groups compared to controls, highlighting the potential for clinical applications in oncology .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Inhibition of DNA Repair : By targeting PARP enzymes, it disrupts the DNA damage repair process in cancer cells.

- Modulation of Signaling Pathways : The compound may influence critical signaling pathways such as PI3K/Akt, leading to reduced cell proliferation and increased apoptosis in malignant cells .

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-21(2)15-18-13(10-17-14(23)12-6-9-24-11-12)19-16(20-15)22-7-4-3-5-8-22/h6,9,11H,3-5,7-8,10H2,1-2H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTSAJCIBSRDDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.